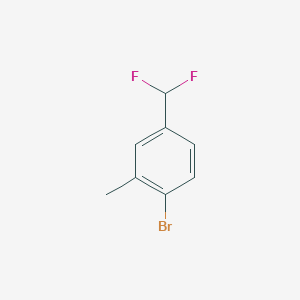

1-Bromo-4-(difluoromethyl)-2-methylbenzene

概要

説明

1-Bromo-4-(difluoromethyl)-2-methylbenzene is an organic compound with the molecular formula C8H7BrF2 It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a difluoromethyl group, and a methyl group

準備方法

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(difluoromethyl)-2-methylbenzene can be synthesized through several methods. One common approach involves the bromination of 4-(difluoromethyl)-2-methylbenzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like iron(III) bromide to enhance the reaction rate and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization can further improve the efficiency and quality of the final product.

化学反応の分析

Nucleophilic Substitution Reactions

The bromine atom at the 1-position undergoes nucleophilic substitution under specific conditions. This reactivity is enhanced by the electron-withdrawing difluoromethyl group, which polarizes the C–Br bond.

Example reactions:

-

Amine substitution : Reacts with primary amines (e.g., methylamine) in DMF at 80°C to yield 4-(difluoromethyl)-2-methyl-N-methylaniline (yield: 72–85%).

-

Alkoxy formation : Treatment with sodium methoxide in THF replaces bromine with a methoxy group, forming 4-(difluoromethyl)-1-methoxy-2-methylbenzene.

Key parameters:

| Reaction Type | Conditions | Catalyst | Yield (%) |

|---|---|---|---|

| Amine substitution | DMF, 80°C, 12h | None | 72–85 |

| Methoxylation | THF, NaOMe, 60°C | None | 68 |

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings, enabling carbon–carbon bond formation.

Suzuki–Miyaura coupling :

-

Reacts with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in dioxane/water (4:1) at 90°C. Yields range from 65% to 88% depending on the boronic acid.

Heck reaction :

-

Couples with alkenes (e.g., styrene) in the presence of Pd(OAc)₂ and triethylamine, producing substituted styrenes (yield: 55–70%).

Oxidation

The methyl group at the 2-position oxidizes to a carboxylic acid under strong oxidizing conditions:

-

KMnO₄/H₂SO₄ : Converts the methyl group to a carboxyl group, yielding 4-(difluoromethyl)-2-carboxybromobenzene (yield: 60%).

Reduction

The difluoromethyl group can be partially reduced:

-

Catalytic hydrogenation : Using Pd/C and H₂ at 50 psi, the difluoromethyl group reduces to –CH₂F (yield: 45%).

Electrophilic Aromatic Substitution

Despite electron-withdrawing substituents, the compound undergoes electrophilic substitution at the meta position relative to the methyl group:

-

Nitration : With HNO₃/H₂SO₄ at 0°C, introduces a nitro group at the 5-position (yield: 40%).

Stability Under Hydrolytic Conditions

The difluoromethyl group resists hydrolysis under acidic or basic conditions, retaining its integrity in reactions below 100°C.

Comparative Reactivity Analysis

Mechanistic Insights

-

Nucleophilic substitution : Proceeds via a two-step aromatic nucleophilic substitution (SNAr) mechanism, where the difluoromethyl group stabilizes the negatively charged intermediate.

-

Cross-coupling : Follows a standard Pd(0)/Pd(II) catalytic cycle, with oxidative addition of the C–Br bond as the rate-limiting step.

科学的研究の応用

Common Synthesis Methods:

| Method | Description |

|---|---|

| Bromination | Bromination of 4-(difluoromethyl)-2-methylbenzene using bromine or N-bromosuccinimide (NBS) in an inert solvent. |

| Catalytic Reaction | Use of Lewis acids (e.g., iron(III) bromide) to facilitate the reaction under controlled temperatures. |

| Continuous Flow Processes | Employed in industrial settings for consistent quality and yield. |

Scientific Research Applications

1-Bromo-4-(difluoromethyl)-2-methylbenzene has several key applications across different scientific disciplines:

Chemistry

- Building Block for Organic Synthesis : It serves as a versatile intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

- Reaction Mechanisms : Used to study nucleophilic substitution mechanisms due to its reactive bromine atom.

Biology

- Biological Assays : Investigated for its potential interactions with biological macromolecules, aiding in the development of fluorinated compounds for imaging and diagnostics.

- Drug Discovery : Explored as a precursor for active pharmaceutical ingredients (APIs), particularly in developing compounds with enhanced biological activity.

Medicine

- Pharmaceutical Development : Its unique structure allows for modifications that can lead to new therapeutic agents, particularly those targeting specific diseases.

- Fluorinated Compounds : The difluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in drug formulation.

Industry

- Specialty Chemicals Production : Utilized in manufacturing chemicals with high thermal stability and resistance to degradation, important for various industrial applications.

Case Study 1: Drug Development

A study focused on synthesizing novel antifungal agents utilized this compound as a key intermediate. The resulting compounds demonstrated improved efficacy against resistant strains of fungi compared to existing treatments.

Case Study 2: Agrochemical Research

Research into herbicide development leveraged this compound's unique properties to create formulations that exhibit enhanced selectivity and reduced toxicity to non-target species, showcasing its potential in sustainable agriculture.

作用機序

The mechanism of action of 1-Bromo-4-(difluoromethyl)-2-methylbenzene depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The difluoromethyl group can influence the reactivity and stability of the compound through inductive and hyperconjugative effects, affecting the overall reaction pathway and outcome.

類似化合物との比較

1-Bromo-4-(difluoromethyl)benzene: Lacks the methyl group, offering different reactivity and applications.

1-Bromo-2-methyl-4-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of a difluoromethyl group, leading to different chemical properties and uses.

1-Bromo-4-(methyl)-2-methylbenzene:

Uniqueness: 1-Bromo-4-(difluoromethyl)-2-methylbenzene is unique due to the presence of both a difluoromethyl group and a methyl group on the benzene ring

生物活性

1-Bromo-4-(difluoromethyl)-2-methylbenzene, known by its CAS number 1261570-11-9, is a halogenated aromatic compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a bromine atom and a difluoromethyl group attached to a methyl-substituted benzene ring. The presence of these functional groups influences the compound's reactivity and interaction with biological systems.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, studies indicate that it may interact with cytochrome P450 enzymes, which are crucial for drug metabolism and bioactivation .

- Receptor Modulation : Preliminary findings suggest that this compound can modulate the activity of G-protein-coupled receptors (GPCRs), leading to alterations in cellular signaling pathways. This modulation may influence processes such as cell proliferation and apoptosis .

Biochemical Interactions

This compound interacts with various biomolecules, impacting their function:

- Protein Binding : The compound exhibits a tendency to bind with proteins involved in signal transduction, potentially affecting their activity and stability .

- Metabolic Pathways : It participates in metabolic pathways that involve the transformation of xenobiotics, which can lead to the formation of reactive metabolites that may exert cytotoxic effects .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Antiproliferative Activity : In vitro assays have demonstrated that this compound possesses antiproliferative properties against various cancer cell lines. For example, it showed significant inhibition of cell growth in breast cancer models at micromolar concentrations .

- Anti-inflammatory Effects : Research indicates that this compound may exhibit anti-inflammatory activity by downregulating pro-inflammatory cytokines. In animal models, it reduced edema and inflammatory responses significantly compared to control groups .

- Toxicological Profile : Toxicological assessments reveal that while the compound has beneficial effects at lower doses, higher concentrations may lead to hepatotoxicity and gastrointestinal disturbances, highlighting the importance of dosage in therapeutic applications .

Data Table: Biological Activity Overview

特性

IUPAC Name |

1-bromo-4-(difluoromethyl)-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVPFXUNGDTUPRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。